3-Azabicyclo[3.1.1]heptane hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
IUPAC Name |
3-azabicyclo[3.1.1]heptane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-5-2-6(1)4-7-3-5;/h5-7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFJJGDERYLMRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856654 | |
| Record name | 3-Azabicyclo[3.1.1]heptane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427380-44-6 | |
| Record name | 3-Azabicyclo[3.1.1]heptane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-azabicyclo[3.1.1]heptane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of Bridged Bicyclic Amines in Organic Chemistry and Drug Discovery
Bridged bicyclic amines are a class of organic compounds characterized by two rings sharing three or more atoms, creating a rigid, three-dimensional structure. youtube.com This structural rigidity is a key attribute that confers significant advantages in both organic chemistry and drug discovery. Unlike flexible acyclic or monocyclic amines, the conformations of bridged bicyclic amines are highly constrained. enamine.net This pre-organization can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.
In the field of drug discovery, there is a growing emphasis on molecules with a high fraction of sp³-hybridized carbon atoms, as this characteristic is correlated with a higher probability of clinical success. acs.org Bridged bicyclic amines are rich in sp³ centers, contributing to a more complex and defined three-dimensional shape. This complexity can lead to several benefits:
Improved Physicochemical Properties: The incorporation of rigid bridged bicyclic amines can favorably alter properties such as solubility and metabolic stability. acs.orgresearchgate.net Their non-planar nature can disrupt crystal packing, potentially leading to better solubility, and the rigid framework can protect parts of a molecule from metabolic enzymes. acs.org
Novelty and Intellectual Property: These complex scaffolds provide access to unique chemical space, enabling the development of novel drug candidates with new intellectual property profiles. acs.org
Scaffolds for Bioactive Molecules: They serve as valuable building blocks for creating molecules that can interact with challenging biological targets, such as protein-protein interfaces. enamine.netnih.gov The defined spatial arrangement of substituents on a bridged bicyclic core allows for precise mimicry of key interaction motifs. enamine.net
The construction of these complex aza-cycles is a significant area of research, as nitrogen-containing heterocycles are prevalent in a vast number of pharmaceutical agents. escholarship.orgacs.org The development of efficient synthetic methods to access diverse bridged bicyclic amines is therefore crucial for advancing drug design and discovery. acs.org
Rationale for Investigating the 3 Azabicyclo 3.1.1 Heptane Framework
The 3-azabicyclo[3.1.1]heptane framework has garnered specific attention as a valuable scaffold in medicinal chemistry, primarily due to its role as a saturated bioisostere of the pyridine (B92270) ring. thieme-connect.comthieme-connect.com Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses. The replacement of a flat, aromatic pyridine ring with the three-dimensional, saturated 3-azabicyclo[3.1.1]heptane core can lead to significant improvements in a molecule's drug-like properties. researchgate.netresearchgate.net
A key rationale for this investigation is the "escape from flatland" concept, which advocates for moving away from predominantly two-dimensional aromatic structures towards more three-dimensional, sp³-rich scaffolds. nih.gov This strategy has been shown to have a favorable impact on both physicochemical properties and the clinical success rate of drug candidates. thieme-connect.com The 3-azabicyclo[3.1.1]heptane scaffold serves as an excellent tool for this purpose.
Research has demonstrated that incorporating this framework can lead to dramatic improvements in key pharmaceutical parameters. For instance, replacing the pyridine ring in the antihistamine drug Rupatidine with a 3-azabicyclo[3.1.1]heptane core resulted in an analog with decreased lipophilicity (logD), increased aqueous solubility, and enhanced metabolic stability. researchgate.netthieme-connect.com
Crystallographic analysis reveals that the 3-azabicyclo[3.1.1]heptane framework can mimic the geometry of a 3,5-disubstituted pyridine ring, presenting substituents with similar spatial vectors. researchgate.net This geometric similarity allows it to maintain the desired biological activity while benefiting from the improved properties of a saturated system.
| Compound/Fragment | Distance (r) between Exit Vectors (Å) | Angle (ϕ) between Exit Vectors (°) |
|---|---|---|
| 3-Azabicyclo[3.1.1]heptane | 4.79–4.81 | ~120 |
| 3,5-Disubstituted Pyridine | 5.06 | 120 |
Evolution of Azabicyclic Compound Synthesis and Application in Research
General Strategies for Constructing the 3-Azabicyclo[3.1.1]heptane Core
The construction of the 3-azabicyclo[3.1.1]heptane skeleton is typically achieved through intramolecular cyclization, forming the bicyclic structure from a functionalized monocyclic precursor. Key strategies include formal cycloadditions, reductive cyclizations, and intramolecular imide formation, each offering distinct advantages in terms of starting material accessibility and substrate scope.
Cyclization Reactions in 3-Azabicyclo[3.1.1]heptane Formation
Cyclization reactions represent a foundational approach to the 3-azabicyclo[3.1.1]heptane core. These methods often involve forming the key bicyclic structure through intramolecular bond formation. Known strategies include thermal, photochemical, and metal-catalyzed intramolecular [2+2] cycloadditions. chemrxiv.orgresearchgate.net
A notable modern advancement is the use of formal (3+3) cycloaddition reactions. For instance, an enantioselective formal (3+3) cycloaddition of bicyclobutanes with nitrones has been developed, utilizing a chiral Lewis acid catalyst. nih.gov This method efficiently assembles the hetero-bicyclo[3.1.1]heptane core, creating two congested quaternary carbon centers and a chiral aza-trisubstituted carbon center with high yields and excellent enantioselectivity (up to 99% yield and >99% ee). nih.gov The reaction's success and stereocontrol are significantly influenced by the presence of an acyl imidazole (B134444) or acyl pyrazole (B372694) moiety on the bicyclobutane substrate. nih.gov Another approach involves a silver-enabled cycloaddition of bicyclobutanes with isocyanides to produce polysubstituted 3-azabicyclo[3.1.1]heptanes. nih.gov
Reduction-Based Approaches for 3-Azabicyclo[3.1.1]heptane Synthesis, including Spirocyclic Oxetanyl Nitriles
Reduction-based strategies provide a powerful and often scalable route to the 3-azabicyclo[3.1.1]heptane framework. A general and effective method involves the reductive cyclization of spirocyclic oxetanyl nitriles. thieme-connect.comthieme-connect.comnih.gov This transformation was discovered during an attempted reduction of a spirocyclic oxetanyl nitrile to its corresponding primary amine. thieme-connect.comthieme-connect.com Instead of the expected amine, the strained 3-azabicyclo[3.1.1]heptane ring system was formed directly. thieme-connect.comthieme-connect.com
The process is robust, scalable to the multigram level without requiring chromatography, and tolerates a wide range of functional groups. thieme-connect.comthieme-connect.com Two primary sets of reaction conditions have been developed to facilitate this reductive cyclization, enhancing its applicability across diverse substrates. thieme-connect.com The intermediacy of the primary amine has been confirmed through its separate synthesis and subsequent conversion to the final bicyclic product. thieme-connect.comthieme-connect.com
Table 1: Selected Reagents for Reductive Cyclization of Spirocyclic Oxetanyl Nitriles
| Reagent | Conditions | Outcome | Reference |
| Lithium Aluminium Hydride (LiAlH₄) | Standard reduction conditions | Direct formation of 3-azabicyclo[3.1.1]heptanes | researchgate.netchemrxiv.org |
| Various (undisclosed proprietary) | Optimized for substrate scope | Enables broad functional group tolerance | thieme-connect.com |
Intramolecular Imide Formation in 3-Azabicyclo[3.1.1]heptane Derivatization
An efficient, multigram-scale synthesis of 3-azabicyclo[3.1.1]heptane derivatives relies on intramolecular imide formation from a suitably 1,3-disubstituted cyclobutane precursor. chemrxiv.orgresearchgate.netchemrxiv.org This strategy begins with a diastereoselective Strecker reaction on a readily available 3-oxocyclobutanecarboxylate to install the necessary functional groups with the correct stereochemistry. chemrxiv.orgresearchgate.net
The resulting aminonitrile is then processed through several steps. A key transformation is the selective partial hydrolysis of the nitrile group to an amide. chemrxiv.org This amide subsequently undergoes a base-mediated cyclization, typically using potassium tert-butoxide (t-BuOK), to form the target bicyclic imide, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, which is isolated as its hydrochloride salt. chemrxiv.org This key intermediate can be produced on a large scale (up to 30g) and serves as a versatile building block for a variety of derivatives, including monoprotected bicyclic diamines. chemrxiv.org
Diastereoselective and Enantioselective Synthesis of 3-Azabicyclo[3.1.1]heptane Systems
Controlling the stereochemistry of the 3-azabicyclo[3.1.1]heptane core is critical for its application in drug discovery, as different enantiomers can exhibit distinct biological activities. nih.gov Consequently, significant effort has been dedicated to developing both diastereoselective and enantioselective synthetic routes.
Diastereoselective Strecker Reactions in 3-Azabicyclo[3.1.1]heptane Precursor Synthesis
Diastereoselectivity is crucial in the synthesis of precursors for the 3-azabicyclo[3.1.1]heptane system, particularly when using cyclobutane-based starting materials. The Strecker reaction, a method for synthesizing α-amino cyanides, has been adapted for this purpose. chemrxiv.orgchemrxiv.orgresearchgate.net Starting with materials like methyl 3-oxocyclobutane-3-carboxylate, a modified, diastereoselective Strecker reaction is employed to install amine and cyanide groups onto the cyclobutane ring. chemrxiv.orgresearcher.life This reaction sets the required 1,3-stereochemistry of the functional groups, which is essential for the subsequent intramolecular imide formation to successfully yield the bicyclic core. chemrxiv.orgresearchgate.net This approach has proven effective for the multigram synthesis of key intermediates like 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione. chemrxiv.orgchemrxiv.org
Enantiomeric Excess Control in Azabicyclo[3.1.1]heptane Preparation
Achieving high enantiomeric excess (ee) is a key goal in modern asymmetric synthesis. For azabicyclo[3.1.1]heptane systems, several catalytic asymmetric strategies have been developed.
One prominent method is the enantioselective formal (3+3) cycloaddition between bicyclobutanes and nitrones, catalyzed by a chiral Co(II)/PyIPI Lewis acid catalyst. nih.gov This reaction is capable of producing a wide array of enantioenriched hetero-bicyclo[3.1.1]heptane derivatives with outstanding enantioselectivity, often achieving >99% ee. nih.gov The catalyst system is compatible with nitrones bearing both electron-donating and electron-withdrawing groups. nih.gov
Another advanced strategy involves a relay catalysis system. An In(OTf)₃/iridium relay catalysis has been successfully used for the enantioselective synthesis of chiral 2-azabicyclo[3.1.1]heptane architectures. chinesechemsoc.org This process involves a Lewis acid-catalyzed ring-opening of bicyclo[1.1.0]butane ketones followed by an intramolecular enantioselective ring closure via chiral iridium-catalyzed allyl substitution. chinesechemsoc.org Such catalytic methods are vital for accessing specific, enantiomerically pure isomers of these complex bicyclic systems for pharmaceutical research. nih.gov
Table 2: Enantioselective Synthesis of Azabicyclo[3.1.1]heptane Derivatives
| Catalytic System | Reaction Type | Substrates | Achieved Enantiomeric Excess (ee) | Reference |
| Chiral Co(II)/PyIPI Lewis Acid | Formal (3+3) Cycloaddition | Bicyclobutanes and Nitrones | Up to >99% | nih.gov |
| In(OTf)₃/Iridium Relay Catalysis | Ring-Opening/Intramolecular Cyclization | Bicyclo[1.1.0]butane ketones and N-allyl carbonates | High (specific values not detailed) | chinesechemsoc.org |
Catalyst-Controlled Annulation and Cycloaddition Reactions for Azabicyclo[3.1.1]heptanes
Catalyst-controlled reactions, particularly those involving strained molecules like bicyclo[1.1.0]butanes (BCBs), have emerged as powerful and atom-economical methods for constructing the 3-azabicyclo[3.1.1]heptane core. thieme-connect.comacs.org These strategies leverage the high ring strain of BCBs to drive cycloaddition cascades, offering access to diverse and polysubstituted aza-BCHep derivatives under mild conditions. researchgate.net
A range of transition metals has been successfully employed to catalyze the formation of azabicyclic systems. The choice of metal catalyst can dictate the reaction pathway, enabling divergent synthesis of different isomers from the same starting materials. acs.orgnih.gov
Titanium (Ti): Titanium(III) catalysts have been utilized in single-electron reductive processes to generate carbon radicals from BCBs. nih.gov This reactivity enables a concise (3 + 3) annulation with vinyl azides. While this specific approach affords 2-azabicyclo[3.1.1]heptene scaffolds, it highlights the utility of titanium catalysis in manipulating BCBs for the construction of related bridged bicyclic structures. acs.orgnih.gov
Scandium (Sc): In contrast to titanium, scandium catalysis facilitates an efficient dipolar (3 + 2) annulation when reacting BCBs with vinyl azides. acs.orgnih.gov This process initially forms 2-azidobicyclo[2.1.1]hexanes. These intermediates subsequently undergo a chemoselective rearrangement to construct the desired 3-azabicyclo[3.1.1]heptene framework. acs.orgnih.gov This method demonstrates high functional group tolerance and provides a practical route to 3-aza-BCHep precursors. nih.gov Additionally, Lewis acids such as Scandium(III) triflate (Sc(OTf)₃) have been shown to catalyze σ-bond cross-exchange reactions between the C-C bond of bicyclobutanes and the C-N bond of diaziridines to yield medicinally relevant azabicyclo[3.1.1]heptane derivatives. researchgate.net
Silver (Ag): Silver-enabled cycloaddition represents a remarkably simple strategy to access polysubstituted 3-azabicyclo[3.1.1]heptanes in a single step from readily available BCBs and isocyanides. researchgate.netspringernature.com The proposed mechanism involves a formal [3+3]/[3+2]/retro-[3+2] cycloaddition sequence. researchgate.net This silver-catalyzed approach operates under mild conditions and exhibits broad functional group tolerance, making it a valuable tool for generating diverse aza-BCHep libraries. thieme-connect.comresearchgate.net
| Catalyst | Reactants | Reaction Type | Intermediate/Product | Key Features | Reference |
|---|---|---|---|---|---|
| Titanium(III) | Bicyclo[1.1.0]butanes (BCBs) + Vinyl Azides | (3 + 3) Annulation | 2-Azabicyclo[3.1.1]heptene | Single-electron reductive process. | acs.orgnih.gov |
| Scandium(III) | Bicyclo[1.1.0]butanes (BCBs) + Vinyl Azides | (3 + 2) Annulation followed by Rearrangement | 3-Azabicyclo[3.1.1]heptene | Forms azidobicyclo[2.1.1]hexane intermediate. | acs.orgnih.gov |
| Silver(I) | Bicyclo[1.1.0]butanes (BCBs) + Isocyanides | Formal [3+3]/[3+2]/retro-[3+2] Cycloaddition | Polysubstituted 3-Azabicyclo[3.1.1]heptane | Single operation, mild conditions, broad scope. | thieme-connect.comresearchgate.net |
Photochemical reactions, particularly intramolecular [2+2] cycloadditions, offer another established pathway for constructing the 3-azabicyclo[3.1.1]heptane core. researchgate.net These methods leverage light energy to overcome activation barriers and form strained ring systems. More recently, photoredox catalysis has expanded the scope of photochemical transformations, enabling novel cycloadditions under mild conditions. nih.govacs.org
A notable development is the photoinduced [3σ + 2σ] cycloaddition for synthesizing trisubstituted 4-aminobicyclo[3.1.1]heptanes. acs.org This reaction proceeds between bicyclo[1.1.0]butanes and cyclopropylamines, using an iridium-based photosensitizer and visible light. thieme-connect.comacs.org The mechanism involves single-electron oxidation of the cyclopropylamine (B47189) to generate a radical cation, which subsequently undergoes ring opening and engages with the BCB to form the bicyclo[3.1.1]heptane product. This method is operationally simple and provides access to unique aza-BCHep structures that can serve as meta-substituted arene bioisosteres. acs.org
Furthermore, photocatalytic Minisci-like reactions have been developed to introduce various heterocycles at the bridgehead position of the aza-bicyclo[3.1.1]heptane scaffold. nih.gov Starting from N-hydroxyphthalimide esters of the corresponding bicyclic carboxylic acids, this method allows for late-stage functionalization, significantly expanding the chemical space accessible for drug discovery programs. springernature.comnih.gov
Scalability and Efficiency Considerations in 3-Azabicyclo[3.1.1]heptane Synthesis
For the 3-azabicyclo[3.1.1]heptane core to be widely adopted in drug development, the availability of scalable and efficient synthetic routes is paramount. Several reported methodologies have been explicitly developed with scalability in mind.
One highly efficient approach involves the intramolecular imide formation of a 1,3-functionalized cyclobutane derivative. chemrxiv.orgchemrxiv.org This method begins with a diastereoselective Strecker reaction on a readily accessible 3-oxocyclobutanecarboxylate to install the necessary functional groups. The key cyclization to the bicyclic imide proceeds smoothly, and a subsequent catalytic debenzylation furnishes a key building block, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, on up to a 30-gram scale. chemrxiv.org This intermediate serves as a versatile precursor for various monoprotected bicyclic diamines and other derivatives. chemrxiv.orgchemrxiv.org
Another scalable synthesis was developed for 3,5-methanonipecotic acid (3-azabicyclo[3.1.1]heptane-1-carboxylic acid). sci-hub.se A general approach starting from the reduction of spirocyclic oxetanyl nitriles has also been studied for its scalability. researchgate.netnih.govresearchgate.net This transformation was unexpectedly discovered during the reduction of a spirocyclic oxetane-containing nitrile, which rearranged to form the 3-azabicyclo[3.1.1]heptane system. researchgate.net The process was optimized and scaled up, allowing for the synthesis of 90 grams of the product in a 77% yield after distillation. researchgate.net The utility of catalyst-controlled annulations has also been proven through successful scale-up reactions, demonstrating their potential for larger-scale production. acs.orgnih.gov
| Synthetic Strategy | Key Starting Materials | Key Intermediate/Product | Reported Scale | Key Advantages | Reference |
|---|---|---|---|---|---|
| Intramolecular Imide Formation | 3-Oxocyclobutanecarboxylate | 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione | Up to 30 g | Efficient, uses readily accessible materials. | chemrxiv.org |
| Reduction of Spirocyclic Oxetanyl Nitriles | Substituted Acetonitriles, Oxetanes | 3-Azabicyclo[3.1.1]heptane derivatives | 90 g (77% yield) | Unexpected discovery, optimized for large scale. | researchgate.net |
| Symmetry-Based Retrosynthesis | Symmetrically substituted precursors | 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid | Gram-scale | Practical synthesis of a specific β-amino acid derivative. | sci-hub.se |
Oxidation Pathways and Derivative Formation
While direct oxidation of the 3-azabicyclo[3.1.1]heptane core is not extensively detailed in the provided search results, the formation of oxidized derivatives through multi-step synthetic sequences is evident. For instance, the synthesis of 3-azabicyclo[3.1.1]heptanetriones has been achieved through the intramolecular criss-cross [2+2] cycloaddition of acylketenes, which are themselves formed from the ring opening of mesoionic 1,3-oxazinium 4-olates. acs.org
In a different approach, oxidative decarboxylation of N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid using lead tetraacetate (Pb(OAc)₄) yields a 2,6-methanopiperidone derivative, demonstrating an oxidative transformation on a related azabicyclic system that could potentially be adapted. nih.gov Furthermore, the preparation of hydroxylated derivatives, such as (1R,5S,6r)-6-hydroxy-3-azabicyclo[3.1.1]heptane, highlights the introduction of oxygen-containing functional groups, which can significantly enhance biological activity. researchgate.net
| Precursor | Reagents/Conditions | Product | Reference |
| Mesoionic 1,3-oxazinium 4-olates | Room Temperature | 3-Azabicyclo[3.1.1]heptanetriones | acs.org |
| N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid | Pb(OAc)₄ | 2,6-Methanopiperidone derivative | nih.gov |
Reduction Reactions Leading to Novel Amine Derivatives
Reduction reactions are fundamental in modifying the 3-azabicyclo[3.1.1]heptane framework, particularly for the synthesis of various amine derivatives. A general and scalable approach to 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles. researchgate.netnih.gov This transformation has been studied with various reducing agents, and the reaction mechanism has been explored. researchgate.net
Specific examples of reduction reactions include the use of borane (B79455) dimethyl sulfide (B99878) complex (BH₃∙Me₂S) to reduce amide functionalities within the bicyclic system. For instance, an N-methylated derivative was reduced with BH₃∙Me₂S to yield the corresponding amine. chemrxiv.org Similarly, a dibenzyl derivative was reduced with the same reagent to produce a secondary amine intermediate. chemrxiv.org Catalytic hydrogenolysis is another key reduction method, often employed for debenzylation, as seen in the conversion of a dibenzyl derivative to a monoprotected diamine using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemrxiv.org
| Starting Material | Reducing Agent(s) | Product | Yield | Reference |
| Spirocyclic oxetanyl nitriles | LiAlH₄ | 3-Azabicyclo[3.1.1]heptanes | N/A | researchgate.net |
| N-Methylated imide derivative | BH₃∙Me₂S | N-Methyl-3-azabicyclo[3.1.1]heptane derivative | 87% | chemrxiv.org |
| Dibenzyl imide derivative | BH₃∙Me₂S | Secondary amine intermediate | 91% | chemrxiv.org |
| N-Boc protected dibenzyl amine | H₂, Pd/C | Monoprotected diamine | 77% | chemrxiv.org |
Nucleophilic Substitution Reactions of the 3-Azabicyclo[3.1.1]heptane Core
The tertiary nitrogen atom within the 3-azabicyclo[3.1.1]heptane core is a key site for nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents. Alkylation of the nitrogen is a common transformation. For example, the amine precursor of 3-azabicyclo[3.1.1]heptane hydrochloride can be alkylated with benzyl (B1604629) bromide to form a dibenzyl derivative. chemrxiv.org
The rigid structure of the bicyclic core can influence the stereochemical outcome of these reactions. The nitrogen atom's lone pair is available for reaction with various electrophiles, leading to the formation of quaternary ammonium (B1175870) salts or N-substituted derivatives that are valuable building blocks in medicinal chemistry. researchgate.netchemrxiv.org
| Substrate | Reagent | Product | Yield | Reference |
| Amine precursor of 2∙HCl | Benzyl bromide | Dibenzyl derivative (12) | 91% | chemrxiv.org |
Functional Group Interconversions on the Azabicyclo[3.1.1]heptane Scaffold
Functional group interconversions are crucial for elaborating the 3-azabicyclo[3.1.1]heptane scaffold into more complex molecules. These transformations often involve the manipulation of substituents attached to the carbocyclic framework or the nitrogen atom.
A notable example is the synthesis of monoprotected diamines. This often begins with a key intermediate, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, which is synthesized on a multigram scale. researchgate.netchemrxiv.orgchemrxiv.org This intermediate can then be subjected to a series of reactions, including N-protection (e.g., with a Boc group), reduction of amide functionalities, and deprotection steps to yield valuable building blocks. For instance, an N-Boc protected amine was synthesized from a secondary amine with a 95% yield. chemrxiv.org
Furthermore, amide coupling reactions are utilized to attach various moieties to the scaffold. For example, the core amine has been coupled with an anthranilic acid derivative to form an amide, which was then converted into a benzo[b] unipv.itksu.edu.satriazine derivative. chemrxiv.org The partial hydrolysis of a nitrile group to an amide in the presence of an ester moiety demonstrates the possibility of selective functional group transformations on the scaffold. chemrxiv.org
| Starting Material | Reagents/Conditions | Product | Yield | Reference |
| Secondary amine (13) | (Boc)₂O | N-Boc protected amine (14) | 95% | chemrxiv.org |
| Amine (2) | Anthranilic acid derivative (23) | Amide (24) | 83% | chemrxiv.org |
| Amide (24) | Diazotization | Benzo[b] unipv.itksu.edu.satriazine (25) | 92% | chemrxiv.org |
| Nitrile-ester compound (7) | H₂SO₄ in CF₃COOH | Amide-ester compound (1) | Nearly quantitative | chemrxiv.org |
Role of 3 Azabicyclo 3.1.1 Heptane Hydrochloride As a Synthetic Scaffold in Medicinal Chemistry
3-Azabicyclo[3.1.1]heptane as a Versatile Building Block in Complex Molecule Synthesis
The 3-azabicyclo[3.1.1]heptane framework is a conformationally restricted piperidine (B6355638) analog that offers a rigid and structurally defined core for the synthesis of complex molecules. Its bicyclic nature reduces the conformational flexibility inherent in simpler aliphatic amines, which can be advantageous in designing molecules with specific spatial arrangements of functional groups to optimize interactions with biological targets. The synthesis of 3-azabicyclo[3.1.1]heptane derivatives has been the subject of considerable research, with various methodologies developed to access this scaffold on a multigram scale. nih.govresearchgate.net
One efficient approach involves the intramolecular imide formation of a 1,3-functionalized cyclobutane (B1203170) derivative. nih.govresearchgate.net This method allows for the large-scale production of key intermediates like 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, which can then be converted into a variety of monoprotected bicyclic diamines. nih.govresearchgate.net These diamines are valuable building blocks in drug discovery programs, serving as versatile handles for further chemical elaboration. nih.govresearchgate.net
Another notable synthesis of a related ketone, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, highlights its utility as a building block for creating novel, conformationally restricted piperidine derivatives through selective derivatization of the cyclobutane ring. researchgate.net The development of scalable and efficient synthetic routes is crucial for the widespread adoption of this scaffold in medicinal chemistry, enabling its incorporation into a diverse array of molecular architectures. thieme-connect.comprinceton.edunih.gov The commercial availability of such building blocks further facilitates their use in the synthesis of complex, biologically active compounds. nih.gov
Bioisosteric Applications of the 3-Azabicyclo[3.1.1]heptane Motif
Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group that retains the parent molecule's biological activity, is a cornerstone of modern drug design. The 3-azabicyclo[3.1.1]heptane scaffold has proven to be a highly effective bioisostere for several common heterocyclic and aromatic rings, offering a means to modulate physicochemical properties and explore new chemical space.
Mimicking Pyridine (B92270) and Piperidine Structures
The 3-azabicyclo[3.1.1]heptane core has been successfully employed as a saturated bioisostere of both pyridine and piperidine, two of the most prevalent heterocycles in approved drugs. nih.gov As a piperidine isostere, the rigid bicyclic structure of 3-azabicyclo[3.1.1]heptane offers a non-classical, three-dimensional alternative to the more flexible piperidine ring. thieme-connect.comthieme-connect.com This conformational constraint can lead to improved binding affinity and selectivity for a target protein.
Crystallographic analysis has revealed a high degree of similarity between the 3-azabicyclo[3.1.1]heptane core and the pyridine ring. princeton.edu Key geometric parameters such as the angle and distance between substituents are comparable, allowing the bicyclic scaffold to mimic the spatial presentation of functional groups on a 3,5-disubstituted pyridine ring. princeton.edu This mimicry enables the replacement of a pyridine ring in a drug candidate with the 3-azabicyclo[3.1.1]heptane motif, often leading to significant improvements in drug-like properties.
Saturated Isosteric Replacement of Aromatic Systems (e.g., Benzene (B151609), meta-substituted benzenes)
The replacement of flat aromatic rings with three-dimensional saturated scaffolds is a widely used strategy to enhance the physicochemical properties of drug candidates. While bicyclo[1.1.1]pentanes have been used as bioisosteres for para-substituted benzenes, the bicyclo[3.1.1]heptane framework, including its aza-analog, has been identified as an effective mimic for meta-substituted benzenes. The angle between the exit vectors at the bridgehead positions of the 3-azabicyclo[3.1.1]heptane core closely resembles the 120° angle of meta-substitution on a benzene ring.
This isosteric replacement can lead to improved aqueous solubility, metabolic stability, and a more favorable lipophilicity profile, all of which are critical parameters for the successful development of a drug candidate. By increasing the fraction of sp3-hybridized carbon atoms (Fsp3), the introduction of the 3-azabicyclo[3.1.1]heptane scaffold can help to "escape flatland" and access novel chemical space with improved pharmacological properties.
Morpholine (B109124) and Thiomorpholine (B91149) Bioisosteres
While 3-azabicyclo[3.1.1]heptane itself is a piperidine isostere, the introduction of an additional heteroatom into the bicyclic framework allows it to serve as a bioisostere for other important heterocycles like morpholine and thiomorpholine. These bridged bicyclic structures are valuable building blocks in medicinal chemistry.
Specifically, 6-oxa-3-azabicyclo[3.1.1]heptane has been developed as a promising achiral isostere for morpholine. thieme-connect.com This bicyclic morpholine analog has demonstrated similar lipophilicity, solubility, and in vitro pharmacokinetic properties to its monocyclic counterpart. Similarly, 3-oxa-6-azabicyclo[3.1.1]heptane is another achiral bicyclic scaffold that shows promise as a morpholine isostere due to its structural and property similarities. princeton.edu
In a similar vein, bridged bicyclic thiomorpholines have been prepared as novel building blocks. For instance, 3-thia-6-azabicyclo[3.1.1]heptane has been synthesized and is considered a valuable thiomorpholine isostere in medicinal chemistry research. thieme-connect.com The development of these heteroatom-containing bicyclic scaffolds expands the toolbox of medicinal chemists, providing rigid and structurally diverse alternatives to commonly used heterocycles.
Design and Synthesis of 3-Azabicyclo[3.1.1]heptane-Based Drug Candidates
The practical utility of the 3-azabicyclo[3.1.1]heptane scaffold is best demonstrated by its successful incorporation into the architecture of drug candidates. A notable example is its use in the development of novel antihistamines.
Incorporation into Antihistamine Drug Architectures (e.g., Rupatidine Analogs)
To showcase the benefits of using 3-azabicyclo[3.1.1]heptane as a bioisostere, researchers have incorporated this scaffold into the structure of the antihistamine drug Rupatidine, replacing the original pyridine ring. thieme-connect.comprinceton.edu The synthesis of this saturated analog of Rupatidine demonstrated a dramatic improvement in key physicochemical properties. thieme-connect.comprinceton.edu
The replacement of the pyridine ring with the 3-azabicyclo[3.1.1]heptane core led to a significant increase in aqueous solubility and a notable improvement in metabolic stability in human liver microsomes. Specifically, the half-life of the Rupatidine analog was found to be more than ten times longer than that of the parent drug. Furthermore, the lipophilicity of the molecule was also favorably altered. princeton.edu These findings clearly illustrate the potential of the 3-azabicyclo[3.1.1]heptane scaffold to enhance the drug-like properties of existing therapeutic agents.
Table 1: Physicochemical Properties of Rupatidine and its 3-Azabicyclo[3.1.1]heptane Analog
| Compound | Solubility (µM) | Metabolic Stability (t½, min) | Lipophilicity (clogP) |
| Rupatidine | 29 | 3.2 | - |
| Rupatidine Analog (48) | 365 | 35.7 | - |
| Data sourced from ChemRxiv. |
Table 2: Geometric Comparison of 3-Azabicyclo[3.1.1]heptane and Pyridine
| Parameter | 3-Azabicyclo[3.1.1]heptane | Pyridine |
| Distance r (Å) | ~2.12 | ~2.41 |
| Distance d (Å) | 4.79–4.81 | ~5.06 |
| Angle φ (°) | 124–126 | ~125 |
| Data sourced from ChemRxiv and ResearchGate. princeton.edu |
Stereochemistry and Conformational Analysis of 3 Azabicyclo 3.1.1 Heptane Hydrochloride
Stereoisomerism and Enantiomeric Purity in 3-Azabicyclo[3.1.1]heptane Synthesis
The synthesis of 3-azabicyclo[3.1.1]heptane and its derivatives often yields stereoisomers, making enantiomeric and diastereomeric purity a critical consideration. Researchers have developed various stereocontrolled synthetic strategies to isolate specific isomers.
One notable approach involves a diastereoselective Strecker reaction using 3-oxocyclobutanecarboxylate. This method leads to the formation of a thermodynamically more stable stereoisomer where the two largest substituents adopt a trans configuration. chemrxiv.org Following chromatographic separation and trituration, a high diastereomeric ratio can be achieved. chemrxiv.org
Another strategy for achieving enantiomeric excess is through kinetic resolution. This has been demonstrated using a range of aromatic amines as nucleophiles. The efficiency of this resolution, however, can be influenced by the nature of the amine, with secondary aromatic amines sometimes showing lower efficiency. acs.org The absolute configuration of the resulting products is often confirmed through single-crystal X-ray crystallography. acs.org
Table 1: Diastereoselective Synthesis of a 3-Azabicyclo[3.1.1]heptane Precursor
| Reaction Step | Key Reagents | Initial Diastereomeric Ratio (dr) | Final Diastereomeric Ratio (dr) after Purification | Yield of Major Diastereomer |
|---|---|---|---|---|
| Strecker Reaction | 3-oxocyclobutanecarboxylate, Benzylamine, Trimethylsilyl cyanide | 2:1 | 92:8 | 64% |
Conformational Preferences of the Bridged Bicyclic System
The 3-azabicyclo[3.1.1]heptane core is a conformationally constrained system. This rigidity is a key feature, making it a valuable scaffold in the design of peptidomimetics and other biologically active molecules. thieme-connect.com The bicyclic structure significantly limits the molecular flexibility that would be present in a simple piperidine (B6355638) or pyridine (B92270) ring. researchgate.netresearchgate.net
Analysis of the molecular structure reveals that the conformational restriction can stabilize specific arrangements, such as boat and distorted chair conformations of the integrated piperidine ring within the bicyclic system. researchgate.net This constrained geometry influences the spatial orientation of substituents, which is critical for molecular recognition at biological targets. researchgate.net
X-ray crystallography data provides precise measurements of the geometric parameters of the bicyclic core. These studies confirm the rigid nature of the scaffold and allow for detailed comparison with the aromatic rings they are designed to replace, such as pyridine. researchgate.net For instance, the distance and angle between substituents at the bridgehead positions are fixed, mimicking the spatial relationship of substituents on a meta-substituted benzene (B151609) ring. researchgate.netnih.gov
Table 2: Selected Geometric Parameters from X-ray Crystal Data of 3-Azabicyclo[3.1.1]heptane HCl Derivatives
| Compound | Distance (r) between Exit Vectors (Å) | Distance (d) between Bridgehead Carbons (Å) | Angle (φ) between Substituents (°) |
|---|---|---|---|
| 3-azabicyclo[3.1.1]heptane HCl derivative 1 | 4.79 - 4.81 | Data not specified | Data not specified |
| 3,5-disubstituted pyridine HCl (for comparison) | 5.06 | Data not specified | Data not specified |
Data extracted from comparative analysis in crystallographic studies. researchgate.net
Relationship Between Stereochemistry and Biological Activity of Derived Compounds
The specific stereochemistry of 3-azabicyclo[3.1.1]heptane derivatives is fundamental to their biological function. The rigid, three-dimensional arrangement of atoms dictates how these molecules interact with biological targets like enzymes and receptors. evitachem.com The orientation of substituents, fixed by the bicyclic core, is a determining factor in the potency and selectivity of these compounds.
The 3-azabicyclo[3.1.1]heptane scaffold is considered a saturated bioisostere of pyridine. acs.orgnih.gov Replacing a planar pyridine ring with this bicyclic system can lead to a dramatic improvement in physicochemical properties, such as solubility, while maintaining or enhancing biological activity. nih.gov For example, the incorporation of this core into the structure of the antihistamine drug Rupatadine in place of its pyridine ring resulted in significantly improved properties. nih.gov
The conformational rigidity of the scaffold is particularly useful in peptide engineering. By incorporating amino acid derivatives of 3-azabicyclo[3.1.1]heptane, such as 3,5-methanonipecotic acid, into peptides, specific secondary structures can be stabilized. thieme-connect.com This is because the bicyclic constraint limits the possible torsion angles of the peptide backbone, a valuable tool in designing peptidomimetics with defined conformations and enhanced stability against proteolytic enzymes. thieme-connect.com The stereochemical and conformational control offered by this scaffold is thus a powerful strategy in modern drug discovery. acs.org
Computational and Mechanistic Studies on 3 Azabicyclo 3.1.1 Heptane Hydrochloride
Quantum Chemical Calculations for Structural Elucidation and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the three-dimensional structure of molecules and predicting their chemical behavior. chimicatechnoacta.rursc.org For 3-azabicyclo[3.1.1]heptane hydrochloride, these calculations provide a detailed picture of its geometric and electronic properties.
X-ray crystallography, complemented by computational models, has been used to determine the precise structural parameters of 3-azabicyclo[3.1.1]heptane derivatives. researchgate.net These studies reveal a strained, rigid bicyclic system. The core structure is often compared to that of substituted pyridine (B92270) rings, which it is designed to replace as a bioisostere. researchgate.net Quantum chemical calculations can map the electron density and electrostatic potential, highlighting regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting non-covalent interactions with biological targets.
Key structural parameters determined from such studies allow for a direct comparison with aromatic systems, demonstrating the value of this scaffold in escaping the "flatland" of traditional aromatic bioisosteres. researchgate.netacs.org
| Parameter | 3-Azabicyclo[3.1.1]heptane Derivative | 3,5-Disubstituted Pyridine |
| Angle (φ) | ~120° | 120° |
| Distance (r) | 4.79–4.81 Å | 5.06 Å |
| Distance (d) | 2.77–2.79 Å | 2.53 Å |
| This table presents a comparison of selected geometric parameters between the 3-azabicyclo[3.1.1]heptane core and a 3,5-disubstituted pyridine ring, based on data from X-ray analysis. researchgate.net The parameters 'r' and 'd' represent key distances within the molecular scaffolds. |
Furthermore, frontier molecular orbital analysis (HOMO-LUMO) is a critical component of these calculations. chimicatechnoacta.ru The energy of the Highest Occupied Molecular Orbital (HOMO) relates to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a larger gap implies higher stability and lower reactivity. chimicatechnoacta.ru These parameters are instrumental in predicting how the 3-azabicyclo[3.1.1]heptane scaffold will behave in synthetic reactions and biological environments.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To understand how derivatives of 3-azabicyclo[3.1.1]heptane function as biologically active agents, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques model the interaction between a ligand (the drug candidate) and its protein target at an atomic level. nih.govutupub.fi
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov For 3-azabicyclo[3.1.1]heptane-containing compounds, docking studies can be used to assess their binding affinity for specific targets, such as G-protein coupled receptors or enzymes. The process involves placing the ligand into the binding site of a protein (whose structure is often obtained from the Protein Data Bank) and calculating a "docking score," which estimates the binding energy. nih.gov This allows for the rapid screening of many potential derivatives to identify the most promising candidates.
Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-target interaction. utupub.fi Starting from the docked pose, MD simulations model the movements of every atom in the system over time (typically nanoseconds to microseconds). nih.govutupub.fi This reveals the stability of the binding pose, the specific intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that maintain the complex, and the conformational changes that may occur in both the ligand and the protein upon binding. For instance, a 100-nanosecond simulation can confirm whether the initial docked pose is stable or if the ligand shifts to a different, more favorable orientation. nih.gov These simulations are computationally intensive but offer invaluable insights into the thermodynamics and kinetics of binding that are not captured by static docking models.
Mechanistic Investigations of 3-Azabicyclo[3.1.1]heptane Formation Pathways
The synthesis of the strained 3-azabicyclo[3.1.1]heptane core has been the subject of significant mechanistic investigation. Understanding the reaction pathways is crucial for optimizing reaction conditions, improving yields, and scaling up production. nih.gov Several distinct synthetic routes have been developed and their mechanisms explored.
One of the most prominent pathways involves the reductive cyclization of spirocyclic oxetanyl nitriles. researchgate.netnih.gov The proposed mechanism for this transformation is as follows:
Reduction of the Nitrile: The process is initiated by a reducing agent, such as lithium aluminium hydride (LiAlH₄), which reduces the nitrile group (-CN) to a primary amine (-CH₂NH₂).
Intramolecular Ring Opening: The resulting primary amine, in the presence of lithium ions, acts as a nucleophile. It attacks one of the carbons of the adjacent, strained oxetane (B1205548) ring.
Cyclization: This intramolecular nucleophilic attack leads to the opening of the four-membered oxetane ring and the simultaneous formation of the six-membered ring of the bicyclic system, yielding the 3-azabicyclo[3.1.1]heptane core. researchgate.netthieme-connect.com Interestingly, the intermediate primary amine is often not observed, as it rapidly isomerizes into the final bicyclic product. researchgate.netthieme-connect.com
Other investigated formation pathways include:
Intramolecular Imide Formation: An approach that relies on the cyclization of a suitably 1,3-functionalized cyclobutane (B1203170) derivative to form the bicyclic imide, which can be further converted. chemrxiv.orgresearchgate.net
Catalyst-Controlled Annulations: Methods using transition metal catalysts (e.g., scandium or titanium) to facilitate annulations between bicyclo[1.1.0]butanes and vinyl azides, leading to the formation of the azabicyclo[3.1.1]heptene scaffold, which can then be reduced. acs.orgnih.gov
Thermal Intramolecular [2+2] Cycloaddition: A pathway involving the formation of the cyclobutane ring of the bicyclic system through a thermally induced cycloaddition reaction. researchgate.net
Each of these pathways has been studied to understand its scope, limitations, and the precise sequence of bond-forming and bond-breaking events that constitute the reaction mechanism.
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. Computational methods are central to modern SAR investigations, allowing for the rational design of more potent and selective drug candidates. nih.govnih.gov
A notable example is the modification of the antihistamine drug Rupatidine. researchgate.netnih.gov Researchers computationally designed and then synthesized an analog where the pyridine ring of Rupatidine was replaced with a 3-azabicyclo[3.1.1]heptane core. researchgate.netthieme-connect.com This structural modification led to a significant and beneficial change in the molecule's physicochemical properties.
| Property | Original Rupatidine (with Pyridine) | Analog (with 3-Azabicyclo[3.1.1]heptane) | Outcome of Replacement |
| Lipophilicity (logD) | High | Decreased | Improved aqueous solubility |
| Aqueous Solubility | Low | Increased | Better potential for bioavailability |
| Metabolic Stability | Moderate | Increased | Longer duration of action |
| This table summarizes the results of a bioisosteric replacement strategy, demonstrating the impact of substituting a pyridine ring with a 3-azabicyclo[3.1.1]heptane core on the key properties of the drug Rupatidine. researchgate.netnih.govthieme-connect.com |
These improvements are attributed to the increased three-dimensional character and reduced lipophilicity of the bicyclic scaffold compared to the flat, aromatic pyridine ring. Computational tools, such as pharmacophore mapping and Quantitative Structure-Activity Relationship (QSAR) models, are used to guide these modifications, predicting which structural changes will lead to enhanced binding at the target receptor while improving drug-like properties. researchgate.net Such studies have confirmed the value of the 3-azabicyclo[3.1.1]heptane core as a powerful building block in medicinal chemistry.
Future Directions and Emerging Research Avenues for 3 Azabicyclo 3.1.1 Heptane Hydrochloride
Development of Novel Synthetic Routes to Access Diverse Derivatives
The generation of diverse chemical libraries is fundamental to drug discovery. For the 3-azabicyclo[3.1.1]heptane core, future research will concentrate on developing more efficient, scalable, and versatile synthetic methods to produce a wide array of derivatives for biological screening.
Recent advancements have already provided robust methods for multigram synthesis. chemrxiv.orgresearchgate.net One notable approach relies on the intramolecular imide formation of a 1,3-functionalized cyclobutane (B1203170) derivative, which is itself derived from a diastereoselective Strecker reaction of 3-oxocyclobutanecarboxylate. chemrxiv.orgresearchgate.netchemrxiv.org This method has proven effective for creating key intermediates like 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, a precursor for various monoprotected bicyclic diamines and bridged thalidomide (B1683933) analogs. chemrxiv.orgresearchgate.net
Another significant strategy involves the reduction of spirocyclic oxetanyl nitriles. researchgate.netthieme-connect.comnih.gov This serendipitous discovery led to a general and scalable synthesis of the 3-azabicyclo[3.1.1]heptane core, avoiding the need for chromatography and utilizing inexpensive starting materials. thieme-connect.com The development of two distinct sets of conditions for this reductive cyclization has broadened the substrate scope, allowing for greater functional group tolerance. thieme-connect.com
Emerging research is also exploring catalyst-controlled annulations. For instance, divergent synthesis routes using readily available vinyl azides and bicyclo[1.1.0]butanes (BCBs) can produce both 2- and 3-azabicyclo[3.1.1]heptenes. acs.org These can be subsequently transformed into the saturated 3-azabicyclo[3.1.1]heptane systems, offering access to novel structural analogs. acs.org Future work will likely focus on refining these catalytic systems, including the use of Lewis acid and chiral Brønsted acid catalysis, to achieve higher enantioselectivity and access to specific stereoisomers, which are crucial for targeted pharmacological activity. chinesechemsoc.org
| Synthetic Strategy | Key Precursors | Primary Product/Intermediate | Scale & Efficiency |
| Intramolecular Imide Formation | 3-Oxocyclobutanecarboxylate | 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione | Multigram scale chemrxiv.orgresearchgate.net |
| Reductive Cyclization | Spirocyclic oxetanyl nitriles | 3-Azabicyclo[3.1.1]heptane core | Multigram scale, chromatography-free thieme-connect.com |
| Catalyst-Controlled Annulation | Vinyl azides, Bicyclo[1.1.0]butanes | 2- and 3-Azabicyclo[3.1.1]heptenes | High functional group tolerance acs.org |
| Double Alkylation | Malonate, cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate | N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid | Large scale (up to 400g) for related 6-azabicyclo scaffolds acs.org |
Expansion of Bioisosteric Applications Beyond Current Scope
The primary application of the 3-azabicyclo[3.1.1]heptane scaffold has been as a saturated bioisostere of pyridine (B92270) and piperidine (B6355638). chemrxiv.orgresearchgate.net This substitution has been shown to improve key physicochemical properties of drug candidates. For example, replacing the pyridine ring in the antihistamine drug Rupatidine with the 3-azabicyclo[3.1.1]heptane core resulted in a significant improvement in solubility and metabolic stability while decreasing lipophilicity (logD). thieme-connect.comresearchgate.net
Future research is expected to expand these bioisosteric applications in several directions. While it is a known surrogate for 3,5-disubstituted pyridines, further investigation into its role as a mimic for other substitution patterns on aromatic and heteroaromatic rings is warranted. researchgate.netresearchgate.net The constrained nature of the bicyclic system offers a unique three-dimensional arrangement of exit vectors that could mimic less common heterocyclic scaffolds or specific conformations of more flexible ring systems. acs.orgthieme-connect.com
There is also potential to explore its use as a bioisostere for non-aromatic rings beyond piperidine. For instance, cis and trans isomers of the related 3-substituted 6-azabicyclo[3.1.1]heptanes have been proposed as three-dimensional analogs of 1,4-disubstituted piperidine chair and boat conformers, respectively. acs.org This suggests that the core 3-azabicyclo[3.1.1]heptane structure could be functionalized to serve as a constrained analog of other saturated heterocycles, potentially leading to improved receptor binding affinity and selectivity. abovchem.com Furthermore, drawing parallels from related scaffolds like 3-oxabicyclo[3.1.1]heptane, which has been successfully used as a meta-benzene isostere, the 3-azabicyclo[3.1.1]heptane core could be evaluated as a replacement for substituted benzene (B151609) rings where a nitrogen atom is a desirable feature for establishing key interactions with a biological target. nih.govacs.org
| Parent Scaffold | Bioisostere | Observed/Potential Advantages | Example Application |
| Pyridine | 3-Azabicyclo[3.1.1]heptane | Improved solubility, increased metabolic stability, decreased logD thieme-connect.comresearchgate.net | Rupatidine analog thieme-connect.comresearchgate.net |
| Piperidine | 3-Azabicyclo[3.1.1]heptane | 3D analog, potential for improved binding affinity chemrxiv.orgacs.org | General drug discovery chemrxiv.orgabovchem.com |
| meta-Substituted Benzene | 3-Oxabicyclo[3.1.1]heptane | Reduced lipophilicity, improved solubility nih.gov | Sonidegib analog nih.gov |
Advanced Pharmacological Profiling of 3-Azabicyclo[3.1.1]heptane-Containing Molecules
As novel derivatives become available, a more comprehensive and advanced pharmacological characterization will be essential to fully understand their therapeutic potential. Early studies have focused on the impact of this scaffold on physicochemical properties, but future work must delve deeper into its influence on pharmacodynamics and pharmacokinetics.
Advanced profiling will involve screening new compounds against a broader range of biological targets. While its utility as a structural component is clear, its intrinsic ability to interact with specific receptor families is less understood. Research on related scaffolds, such as 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides, has shown potent and selective activity as agonists at nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically the α4β2 and α6/α3β2β3 subtypes. nih.gov This indicates that the core bicyclic structure may be favorable for binding to certain classes of receptors, and future profiling should explore a wide panel of targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.
In-depth Absorption, Distribution, Metabolism, and Excretion (ADME) studies will be critical. For the related compound TC-8831, in vivo pharmacokinetic analysis confirmed brain penetration, and in vitro metabolism studies in human, rat, dog, and monkey liver microsomes showed it to be relatively stable. nih.gov Similar detailed investigations for new 3-azabicyclo[3.1.1]heptane derivatives will be necessary to establish their metabolic fate, identify potential metabolites, and assess their suitability for treating central nervous system disorders.
Integration with High-Throughput Screening and Computational Drug Design Platforms
The successful translation of the 3-azabicyclo[3.1.1]heptane scaffold from a chemical curiosity to a staple in drug discovery pipelines will depend on its integration with modern discovery platforms. High-throughput screening (HTS) and computational chemistry are powerful tools for rapidly evaluating large libraries of compounds and prioritizing candidates for further development. nih.govnih.govd-nb.info
The development of diverse synthetic routes (as discussed in 7.1) will enable the creation of large chemical libraries based on the 3-azabicyclo[3.1.1]heptane core. These libraries are ideally suited for HTS campaigns to identify initial "hits" against various biological targets. nih.gov The miniaturization and automation inherent in HTS allow for the rapid screening of tens of thousands of compounds, making the exploration of the chemical space around this scaffold highly efficient. nih.govnih.gov
In parallel, computational drug design will play a crucial role. Molecular docking studies can predict the binding modes of 3-azabicyclo[3.1.1]heptane derivatives within the active site of a target protein, helping to rationalize structure-activity relationships (SAR). nih.govresearchgate.net For the related nAChR ligands, docking into homology models highlighted the importance of the cationic center, hydrogen-bond acceptors, and hydrophobic features for binding affinity. nih.gov Similar in silico studies can guide the design of new derivatives with improved potency and selectivity. Quantitative Structure-Activity Relationship (QSAR) modeling can further refine these designs by correlating physicochemical properties with biological activity, suggesting that factors like ligand shape, charge distribution, and molecular flexibility are key drivers of binding affinity. nih.govresearchgate.net The synergy between generating diverse physical libraries for HTS and creating virtual libraries for computational screening will accelerate the discovery of new drug candidates incorporating the 3-azabicyclo[3.1.1]heptane scaffold.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Azabicyclo[3.1.1]heptane hydrochloride, and what methodological considerations are critical for reproducibility?
- Answer : Synthesis typically involves cyclization reactions or modifications of bicyclic precursors. For example, a 2024 protocol for a structurally similar azabicyclo compound (3-Azabicyclo[3.2.0]heptane hydrochloride) utilized oxalyl chloride as a reagent for ring closure, followed by HCl salt formation . Key considerations include:
- Reagent purity : Impurities in starting materials (e.g., oxalyl chloride) can lead to side reactions.
- Temperature control : Exothermic steps (e.g., cyclization) require precise cooling to avoid decomposition.
- Workup procedures : Acidic aqueous extraction (pH < 2) is critical to isolate the hydrochloride salt .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Answer : A multi-technique approach is recommended:
- NMR spectroscopy : ¹H/¹³C NMR to confirm bicyclic framework and absence of unreacted intermediates.
- Mass spectrometry (HRMS) : Validate molecular formula (C₆H₁₀ClNO, Mw: 147.60 g/mol) .
- HPLC-UV/ELSD : Quantify impurities (>98% purity for pharmacological studies) .
- Thermogravimetric analysis (TGA) : Assess stability under storage conditions (room temperature recommended) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer :
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?
- Answer :
- Factorial design of experiments (DoE) : Vary factors like temperature, solvent polarity, and stoichiometry to identify optimal conditions. For example, a 2³ factorial design (temperature: 0–25°C; solvent: THF vs. DCM; equivalents of HCl) can reduce experimental runs by 50% while maximizing yield .
- Kinetic studies : Monitor reaction progress via in-situ FTIR or NMR to pinpoint rate-limiting steps (e.g., cyclization) .
Q. What computational methods are suitable for predicting the reactivity and stability of this compound?
- Answer :
- Density functional theory (DFT) : Calculate strain energy of the bicyclic structure to assess ring stability.
- Molecular dynamics (MD) simulations : Model solvation effects in polar solvents (e.g., water, methanol) to predict solubility .
- pKa prediction tools : Estimate protonation states under physiological conditions for pharmacological profiling .
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Answer :
- Comparative analysis : Cross-reference NMR data with structurally validated analogs (e.g., exo-2-Azabicyclo[2.2.1]heptane derivatives) to assign ambiguous peaks .
- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra .
Q. What strategies are effective in mitigating hydrolytic instability of this compound during storage?
- Answer :
- Lyophilization : Convert to a stable lyophilized powder under inert atmosphere (argon or nitrogen) .
- Excipient screening : Add stabilizers like trehalose or mannitol (5–10% w/w) to inhibit moisture uptake .
Q. How can impurity profiles be analyzed and controlled during scale-up synthesis?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
